molecular formula C10H10Na2O8S2 B1597896 1,5-Naphthalenedisulfonic acid disodium dihydrate CAS No. 76758-30-0

1,5-Naphthalenedisulfonic acid disodium dihydrate

Cat. No.: B1597896
CAS No.: 76758-30-0
M. Wt: 368.3 g/mol
InChI Key: LDXMXIDAHDPDMU-UHFFFAOYSA-L
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Description

1,5-Naphthalenedisulfonic acid disodium dihydrate is an organic compound with the molecular formula C10H6(SO3Na)2·xH2O. It is a disodium salt of naphthalene-1,5-disulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

1,5-Naphthalenedisulfonic acid disodium dihydrate is typically synthesized through the disulfonation of naphthalene with oleum. The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

1,5-Naphthalenedisulfonic acid disodium dihydrate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid disodium dihydrate involves its ability to interact with various molecular targets and pathways. For instance, it can form complexes with metal ions and other organic molecules, influencing their reactivity and stability . The compound’s sulfonic acid groups play a crucial role in these interactions, allowing it to act as a strong acid and participate in various chemical reactions.

Comparison with Similar Compounds

1,5-Naphthalenedisulfonic acid disodium dihydrate can be compared with other similar compounds such as:

Properties

IUPAC Name

disodium;naphthalene-1,5-disulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2Na.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXMXIDAHDPDMU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370606
Record name AC1MC2KT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76758-30-0
Record name 1,5-Naphthalenedisulfonic acid disodium dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076758300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1MC2KT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E42LQH91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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